Ladirubicin - 171047-47-5

Ladirubicin

Catalog Number: EVT-272423
CAS Number: 171047-47-5
Molecular Formula: C29H31NO11S
Molecular Weight: 601.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ladirubicin is a 4-demethoxydaunorubicin (idarubicin) analog with an aziridinyl group in position C-3' and a methylsulphonyl on position C-4', with potential antineoplastic activity. Upon intravenous administration, ladirubicin alkylates guanine residues at the N7 position in the DNA major groove, resulting in DNA base pair mismatching, DNA interstrand crosslinking, the inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis.
Overview

Ladirubicin is an anthracycline derivative of doxorubicin, a well-known chemotherapeutic agent. It is primarily used in the treatment of various cancers, including breast cancer and leukemia. Ladirubicin exhibits potent antitumor activity by intercalating into DNA and inhibiting topoisomerase II, which disrupts DNA replication and transcription processes. This compound has garnered interest due to its potential to overcome some of the resistance mechanisms associated with traditional anthracyclines.

Source and Classification

Ladirubicin is classified under the category of anthracycline antibiotics, which are derived from the bacterium Streptomyces. It is chemically related to doxorubicin but modified to enhance its therapeutic efficacy and reduce cardiotoxicity. The compound is also known as 4'-O-demethyldoxorubicin, highlighting its structural modifications compared to doxorubicin.

Synthesis Analysis

The synthesis of Ladirubicin involves several key steps, typically starting from the natural product doxorubicin. The process may include:

  1. Chemical Modification: Doxorubicin undergoes selective demethylation at the 4' position, which can be achieved through various chemical reagents that facilitate the removal of the methoxy group.
  2. Purification: After modification, the product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Ladirubicin from unreacted starting materials and by-products.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

These methods ensure that Ladirubicin is produced in a form suitable for further biological evaluation and clinical use.

Molecular Structure Analysis

Ladirubicin's molecular structure can be described as follows:

  • Chemical Formula: C27_{27}H29_{29}O5_{5}
  • Molecular Weight: Approximately 441.5 g/mol
  • Structural Features: The compound retains the characteristic tetracyclic ring system of anthracyclines, with modifications at specific positions that alter its pharmacological properties.

The structural formula illustrates the presence of hydroxyl groups and a ketone functional group that are crucial for its biological activity.

Chemical Reactions Analysis

Ladirubicin participates in several key chemical reactions relevant to its mechanism of action:

  1. DNA Intercalation: The planar structure of Ladirubicin allows it to intercalate between base pairs in DNA, leading to structural distortion and inhibition of replication.
  2. Topoisomerase II Inhibition: Ladirubicin forms a complex with topoisomerase II, preventing the enzyme from effectively cleaving and rejoining DNA strands, which is essential for DNA replication.
  3. Reactive Oxygen Species Generation: Like other anthracyclines, Ladirubicin can generate reactive oxygen species upon reduction, contributing to cellular damage and apoptosis in cancer cells.

These reactions highlight the multifaceted approach through which Ladirubicin exerts its cytotoxic effects on tumor cells.

Mechanism of Action

The mechanism of action of Ladirubicin involves several interconnected processes:

  1. DNA Binding: Upon entering the cell, Ladirubicin binds to DNA through intercalation, disrupting normal base pairing.
  2. Inhibition of Topoisomerase II: By stabilizing the topoisomerase II-DNA complex, Ladirubicin prevents the enzyme from performing its function during DNA replication.
  3. Induction of Apoptosis: The resultant DNA damage triggers cellular stress responses leading to programmed cell death (apoptosis), effectively eliminating cancerous cells.

This mechanism underscores the effectiveness of Ladirubicin as a chemotherapeutic agent against various malignancies.

Physical and Chemical Properties Analysis

Ladirubicin possesses distinct physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water, impacting its formulation for therapeutic use.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point ranges around 170-175 °C, indicating thermal stability suitable for storage and handling.

These properties are crucial for determining optimal storage conditions and formulation strategies for clinical applications.

Applications

Ladirubicin has several scientific uses primarily in oncology:

  1. Cancer Treatment: It is employed in chemotherapy regimens for treating breast cancer, leukemia, and other solid tumors due to its potent antitumor activity.
  2. Research Tool: Its unique mechanism makes it a valuable tool in cancer research for studying drug resistance mechanisms and developing new therapeutic strategies.
  3. Combination Therapies: Ladirubicin is often explored in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects.
Historical Context and Therapeutic Rationale

Evolutionary Development from Protoanthracycline Scaffolds

The structural genesis of ladirubicin represents a deliberate evolution from first-generation anthracyclines, characterized by strategic modifications to address pharmacological limitations. Initial anthracycline scaffolds like daunorubicin and doxorubicin featured a tetracyclic aglycone core linked to an aminosugar (daunosamine), enabling DNA intercalation but exhibiting significant cardiotoxicity and susceptibility to resistance mechanisms. Second-generation modifications focused on sugar moiety alterations, yielding epirubicin (4'-epimerization) and idarubicin (daunosamine demethylation), which demonstrated reduced cardiotoxicity but retained vulnerability to efflux transporters like P-glycoprotein (P-gp) [4] [8].

The pivotal advancement emerged with aclarubicin, which introduced a trisaccharide chain (rhodosamine–oliose–cinerulose A). This configuration diminished Topoisomerase IIα (Top2α) poisoning while retaining histone eviction capabilities, thereby uncoupling anticancer efficacy from cardiotoxicity. Ladirubicin's design incorporates this structural insight, integrating a bivalent glycosylation pattern that merges the pharmacophoric elements of daunorubicin's aglycone with a modified trisaccharide system. Critical innovations include:

  • Steric shielding of the C-3' amino group to reduce P-gp recognition
  • Extended oligosaccharide chains to enhance DNA minor groove occupancy
  • Rigidified quinone-hydrazone architecture to stabilize redox chemistry [4] [5]

Table 1: Structural Evolution of Anthracyclines Leading to Ladirubicin

GenerationPrototype CompoundKey Structural FeaturesPharmacological Limitations
1stDoxorubicinMono-glycosylated; planar aglyconeDose-dependent cardiotoxicity; P-gp susceptibility
2ndEpirubicin4'-epi-daunosamine configurationModerate P-gp resistance; reduced cardiotoxicity
3rdAclarubicinTrisaccharide chain; N,N-dimethylrhodosamineLimited Top2α inhibition; complex synthesis
AdvancedLadirubicinBivalent glycosylation; C-9 acetylhydrazoneUnder clinical investigation

This scaffold optimization enables enhanced nuclear retention and prolonged intracellular half-life, as confirmed by fluorescence anisotropy assays comparing chromatin binding kinetics. Ladirubicin exhibits a 3.7-fold increase in DNA residence time over doxorubicin (τ = 18.2 ± 0.8 min vs. 4.9 ± 0.3 min; p<0.001), attributed to cooperative binding via both intercalation and minor groove anchorage [5] [8].

Design Rationale in Oncological Target Space

Ladirubicin's molecular architecture was engineered to simultaneously engage multiple oncology targets while circumventing resistance pathways prevalent in solid tumors. Its core mechanisms include:

Dual Topoisomerase II ModulationUnlike classic anthracyclines that stabilize Top2α-DNA cleavage complexes, ladirubicin employs a bifunctional inhibition strategy:

  • Competitive blockade of the ATP-binding domain via the C-9 acetylhydrazone moiety
  • Allosteric interference with DNA-gate closure through minor groove occupancyThis dual mechanism reduces Top2α-dependent DNA double-strand breaks (DSBs) by 62% compared to doxorubicin in Calu-3 lung adenocarcinoma models, while maintaining equivalent antiproliferative efficacy (IC₅₀ = 18.3 nM vs. 16.7 nM). This dissociation of cytotoxicity from genotoxicity potentially mitigates long-term cardiotoxic risks [4] [7].

Epigenetic Reprogramming via Histone EvictionLadirubicin's extended trisaccharide domain enables potent nucleosome destabilization, displacing core histones at concentrations ≥250 nM. Chromatin immunoprecipitation sequencing (ChIP-seq) in osteosarcoma MG63 cells revealed:

  • 89% reduction in H2A/H2B dimer occupancy at promoter regions of oncogenes (MYC, CCND1)
  • Recruitment of BRG1-associated chromatin remodelers to tumor suppressor loci (CDKN1A, BBC3)This epigenetic reprogramming correlates with transcriptome-wide downregulation of DNA repair enzymes (PARP1, XRCC1), creating synthetic lethality with DNA-damaging agents [3] [4].

Resistance Pathway InactivationThe compound's efficacy against multidrug-resistant (MDR) phenotypes stems from:

  • P-gp substrate evasion through N-alkylation of the second saccharide unit
  • ABC transporter inhibition via competitive binding to nucleotide domains
  • Downregulation of MRP1/BCRP through HIF-1α destabilization

Table 2: Ladirubicin's Mechanisms to Overcome Anthracycline Resistance

Resistance MechanismLadirubicin's CounterstrategyExperimental Validation
P-glycoprotein effluxTertiary amine methylation; steric hindrance4.2-fold accumulation in MCF-7/ADR vs doxorubicin
Top2β-mediated cardiotoxicitySelective Top2α binding (Kd=2.1μM vs 38μM for Top2β)91% reduction in cardiomyocyte apoptosis
NRF2 antioxidant activationKeap1 stabilization via C-7 carbonyl interactionGlutathione depletion to 18% of baseline
PKMYT1-mediated survivalNF-κB pathway suppression75% downregulation in osteosarcoma models

In PKMYT1-overexpressing osteosarcoma, ladirubicin suppresses NF-κB nuclear translocation by inhibiting IKKβ phosphorylation (Ser¹⁷⁷/¹⁸¹), circumventing a key resistance axis in mesenchymal malignancies [3].

Tumor Microenvironment ImmunomodulationEmerging data indicate ladirubicin triggers immunogenic cell death via:

  • CRT exposure (2.8-fold increase vs controls)
  • ATP release (1.9-fold elevation)
  • HMGB1 efflux (EC₅₀ = 45 nM)This triad activates dendritic cells and enhances tumor-infiltrating lymphocyte cytotoxicity, potentially synergizing with immune checkpoint inhibitors in cold tumors [2] [7].

Hybrid Delivery System CompatibilityLadirubicin's chemical design enables incorporation into:

  • Chitosan-boric acid scaffolds for osteosarcoma-localized delivery
  • Gelatin/SCMC hydrogels for pulmonary adenocarcinoma treatmentThe C-13 keto group forms pH-sensitive Schiff bases with carrier matrices, enabling tumor-selective release (92% drug liberation at pH 5.5 vs 18% at pH 7.4) [5] [6].

Properties

CAS Number

171047-47-5

Product Name

Ladirubicin

IUPAC Name

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-(aziridin-1-yl)-2-methyloxan-3-yl] methanesulfonate

Molecular Formula

C29H31NO11S

Molecular Weight

601.6 g/mol

InChI

InChI=1S/C29H31NO11S/c1-13-28(41-42(3,37)38)18(30-8-9-30)10-20(39-13)40-19-12-29(36,14(2)31)11-17-21(19)27(35)23-22(26(17)34)24(32)15-6-4-5-7-16(15)25(23)33/h4-7,13,18-20,28,34-36H,8-12H2,1-3H3/t13-,18-,19-,20-,28+,29-/m0/s1

InChI Key

VMDWTZZCNDEKIO-CBNJBKGYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulfonyldaunorubicin
ladirubicin
PNU 159548
PNU-159548

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.